Leucokinin III

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Leucokinin III is a neuropeptide found in insects, particularly mosquitoes. It belongs to the leucokinin family, which plays essential roles in regulating physiological processes. Specifically, Leucokinin III is identified in species such as Anopheles gambiae , Aedes aegypti , and Culex salinarius . These peptides are involved in intercellular signaling and have implications for various behaviors and functions.

Synthesis Analysis

The synthesis of Leucokinin III involves the transcription and translation of its corresponding gene. The gene encoding Leucokinin III is identified from the genome of the respective insect species. Once transcribed, the mRNA is translated into the peptide sequence, resulting in the production of Leucokinin III .

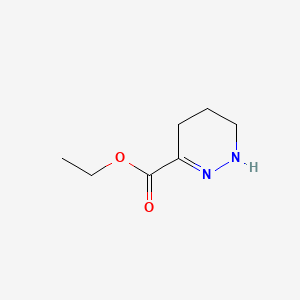

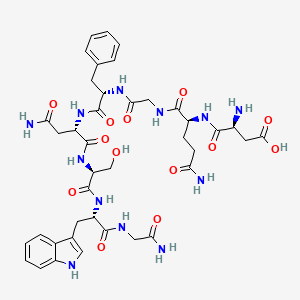

Molecular Structure Analysis

The molecular structure of Leucokinin III consists of a specific amino acid sequence. Although variations exist among different mosquito species, Leucokinin III typically contains conserved regions. These regions are crucial for receptor binding and subsequent signaling. Further structural studies are needed to explore any species-specific differences in Leucokinin III .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Inhibition of Digestive Enzyme Release

Leucokinin III, among other neuropeptides, inhibits the release of digestive enzymes, such as protease and amylase, in the larvae of Opisina arenosella (Harshini, Nachman, & Sreekumar, 2002).

Leucokinin Receptor Identification

Research has identified a leucokinin receptor in Drosophila melanogaster, with novel roles suggesting a broader functionality of leucokinins (Radford, Davies, & Dow, 2002).

Leucokinin-like Peptide Receptor in Ticks

A leucokinin-like peptide receptor was cloned from the Southern cattle tick, Boophilus microplus, indicating its presence across different invertebrate species (Holmes et al., 2000).

Role in Fluid Secretion and Intracellular Calcium Elevation

Leucokinin III is involved in stimulating fluid secretion and elevating intracellular calcium in Malpighian tubules of Drosophila melanogaster (Terhzaz et al., 1999).

Ion Transport Stimulation and Inhibition

Leucokinins, including Leucokinin III, stimulate ion transport and can both inhibit and stimulate fluid secretion in insect Malpighian tubules (Hayes et al., 1989).

Identification of Anopheles Leucokinins

Identification and characterization of leucokinins in the mosquito Anopheles gambiae have revealed functional roles in regulating intracellular calcium, hinting at a broad spectrum of leucokinin functionality in various mosquito species (Radford et al., 2004).

Leucokinin and Meal Size Regulation

In Drosophila, mutations in leucokinin and its receptor genes affect meal size and frequency, indicating a role in the regulation of energy balance and feeding behavior (Al-Anzi et al., 2010).

Leucokinin Binding Protein Characterization

Characterization of a leucokinin binding protein in the Malpighian tubules of Aedes aegypti suggests the existence of specific leucokinin receptors in insects (Pietrantonio et al., 2000).

Mecanismo De Acción

Leucokinin III exerts its effects by binding to a GPCR expressed in specific tissues. Upon binding, the receptor activates intracellular signaling pathways, leading to changes in cellular responses. In mosquitoes, Leucokinin III influences processes such as fluid secretion in Malpighian tubules, which are critical for osmoregulation and waste elimination. The exact downstream mechanisms remain an active area of research .

Propiedades

IUPAC Name |

(3S)-3-amino-4-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52N12O13/c41-23(14-34(58)59)35(60)49-25(10-11-30(42)54)36(61)47-18-33(57)48-26(12-20-6-2-1-3-7-20)38(63)51-28(15-31(43)55)39(64)52-29(19-53)40(65)50-27(37(62)46-17-32(44)56)13-21-16-45-24-9-5-4-8-22(21)24/h1-9,16,23,25-29,45,53H,10-15,17-19,41H2,(H2,42,54)(H2,43,55)(H2,44,56)(H,46,62)(H,47,61)(H,48,57)(H,49,60)(H,50,65)(H,51,63)(H,52,64)(H,58,59)/t23-,25-,26-,27-,28-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIKMODLZSECHC-DHPWCFLCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52N12O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

908.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate](/img/structure/B561280.png)

![4,5,6,7-Tetramethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B561282.png)

![8-Methyloctahydro-2H-pyrazino[1,2-A]pyrazin-2-amine](/img/structure/B561284.png)

![4-[(1Z)-1,3-Butadien-1-yl]benzaldehyde](/img/structure/B561293.png)